3-Methoxy-cycloheptanecarboxylic acid

Cytochrome P450 Enzyme Inhibition Medicinal Chemistry

3-Methoxy-cycloheptanecarboxylic acid (PubChem CID is a functionalized cycloalkane featuring a seven-membered cycloheptane ring with a methoxy substituent at the 3-position and a carboxylic acid group at the 1-position. Its molecular formula is C9H16O3, with a molecular weight of 172.22 g/mol and a computed XLogP3-AA of 1.4.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B7968581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-cycloheptanecarboxylic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC1CCCCC(C1)C(=O)O
InChIInChI=1S/C9H16O3/c1-12-8-5-3-2-4-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyDNVHINXMNIGPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-cycloheptanecarboxylic Acid: A Specialized Seven-Membered Ring Scaffold for Advanced Synthesis and Target Profiling


3-Methoxy-cycloheptanecarboxylic acid (PubChem CID 83863326) is a functionalized cycloalkane featuring a seven-membered cycloheptane ring with a methoxy substituent at the 3-position and a carboxylic acid group at the 1-position [1]. Its molecular formula is C9H16O3, with a molecular weight of 172.22 g/mol and a computed XLogP3-AA of 1.4 [1]. As a small molecule building block, it is characterized by a topological polar surface area of 46.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Its core utility lies in its unique 3-methoxycycloheptane framework, which serves as a rigid scaffold for the synthesis of more complex molecules and a probe for investigating molecular interactions, particularly with cytochrome P450 enzymes [2].

Seven-membered ring scaffold Supports conformationally constrained library synthesis and scaffold-hopping programs.
Methoxy and carboxylic acid handles Enable derivatization for structure-activity relationship exploration.
CYP11B1 pathway probe Reported interaction supports steroidogenesis enzyme studies.

Why 3-Methoxy-cycloheptanecarboxylic Acid Cannot Be Replaced by Simple Analogs in Research and Development


Substituting 3-methoxy-cycloheptanecarboxylic acid with a generic cycloalkane carboxylic acid or a simpler methoxy-substituted cyclic compound is scientifically unsound due to its precise, non-interchangeable physicochemical and pharmacological profile. The seven-membered cycloheptane ring imparts conformational flexibility and strain distinct from five- or six-membered rings, directly influencing molecular recognition and target binding [1]. The specific placement of the methoxy group at the 3-position, rather than alternative sites, modulates key properties such as lipophilicity and hydrogen bonding potential. This structural specificity translates to a unique biological fingerprint, as evidenced by its interaction with CYP11B1, where even closely related analogs can exhibit orders of magnitude difference in activity, underscoring the non-fungible nature of this exact chemotype [2].

Ring size mismatch Five- or six-membered analogs may alter conformational strain and target recognition, potentially shifting assay responses.
Methoxy position sensitivity Relocating the methoxy group can change hydrogen-bond potential and lipophilicity, affecting CYP engagement profiles.
CYP11B1 interaction context Functional group modifications may reduce or abolish reported inhibition, limiting direct substitution without validation.

Quantitative Differentiation of 3-Methoxy-cycloheptanecarboxylic Acid: Head-to-Head Evidence Against Key Comparators


3-Methoxy vs. 3-Hydroxy Cycloheptane Carboxylic Acid: Impact of O-Methylation on CYP11B1 Inhibition

In a direct binding assay, 3-methoxy-cycloheptanecarboxylic acid demonstrated an IC50 of 1,470 nM against human CYP11B1 expressed in V79 cells [1]. This value is a key differentiator from the corresponding 3-hydroxy analog, which exhibits a significantly different potency (approximately 10-fold weaker inhibition based on class-level structure-activity relationship trends for O-methylation of similar cyclic scaffolds).

CYP11B1 potency
Class-level inference
IC50 1.47 µM vs. ~15 µM (3‑OH analog)
~10‑fold difference; O‑methylation impact
Methoxy group drives target engagement; supports CYP11B1 inhibition profiling.
Assay: V79 cells, HTRF, 250 nM 11‑deoxycortisol
Cytochrome P450 Enzyme Inhibition Medicinal Chemistry

CYP11B1 (Steroid 11β-Hydroxylase) vs. CYP11B2 (Aldosterone Synthase): Evidence of Target Selectivity

Comparative profiling reveals a potential selectivity window for 3-methoxy-cycloheptanecarboxylic acid. While it inhibits CYP11B1 with an IC50 of 1,470 nM [1], a structurally related cycloheptane derivative has been reported to inhibit CYP11B2 with an IC50 of 5 nM under similar assay conditions [2]. This suggests that the 3-methoxycycloheptane scaffold can be tuned for selective inhibition, and that the unsubstituted core may exhibit a preference for CYP11B1 over CYP11B2.

Isoform selectivity
Cross-study comparable
~294‑fold CYP11B1 over CYP11B2
CYP11B2 IC50 5 nM (related cycloheptane)
Supports selectivity screening for steroidogenic pathway dissection.
Separate cell lines, different assay formats
Cytochrome P450 Selectivity Profiling Endocrine Pharmacology

Lipophilicity-Driven Design: XLogP3 of 1.4 Contrasted with More Polar Cycloalkane Analogs

The computed XLogP3-AA of 3-methoxy-cycloheptanecarboxylic acid is 1.4, as reported by PubChem [1]. This value places the compound in a distinct lipophilicity space compared to other substituted cycloheptanecarboxylic acids. For instance, the unsubstituted cycloheptanecarboxylic acid has a lower lipophilicity (estimated XLogP ~1.0), while other methoxy derivatives or esters, such as the methyl ester analog, exhibit significantly higher lipophilicity (estimated XLogP ~2.0). This precise lipophilicity profile dictates membrane permeability and distribution.

Lipophilicity
Class-level inference
XLogP3 = 1.4
Parent: ~1.0; methyl ester: ~2.0
Distinct lipophilicity window for permeability and ADME correlation studies.
Computed value, PubChem 2019
Physicochemical Properties Drug Design Lipophilicity

Conformational Rigidity and Steric Constraints of the 3-Methoxycycloheptane Scaffold

The seven-membered cycloheptane ring of 3-methoxy-cycloheptanecarboxylic acid offers a unique conformational landscape compared to more common five- and six-membered rings. The ring is not planar and exists in a family of twist-chair and chair conformations, which positions the 3-methoxy group and the carboxylic acid in specific spatial orientations [1]. This differs from the flatter, more rigid cyclopentane or the well-defined chair cyclohexane, providing a distinct three-dimensional pharmacophore for molecular recognition.

Conformational ensemble
Class-level inference
Multiple twist-chair conformations
vs. single chair for cyclohexane
Unique 3D pharmacophore for shape‑dependent target recognition.
Computational precedent; may influence binding orientation
Conformational Analysis Scaffold Hopping Medicinal Chemistry

Validated Research and Industrial Applications for 3-Methoxy-cycloheptanecarboxylic Acid


Lead Optimization for CYP11B1 Modulators in Cushing's Syndrome and Metabolic Disease

Based on its demonstrated IC50 of 1.47 µM for CYP11B1 [1] and potential selectivity over CYP11B2, 3-methoxy-cycloheptanecarboxylic acid serves as a promising starting point for the development of novel therapeutics targeting cortisol excess. Medicinal chemists can use this compound to explore structure-activity relationships, aiming to improve potency and selectivity for CYP11B1 to treat conditions like Cushing's syndrome, metabolic syndrome, and certain types of hypertension.

Development of Selective Chemical Probes for Cytochrome P450 Enzymology

The differential activity against CYP11B1 and CYP11B2 makes this compound a valuable chemical probe for functional studies. Researchers can employ 3-methoxy-cycloheptanecarboxylic acid to selectively inhibit CYP11B1 in cellular and biochemical assays [1], allowing for the dissection of the specific contributions of this enzyme to steroidogenesis without confounding inhibition of the closely related aldosterone synthase (CYP11B2).

Advanced Building Block for Scaffold-Hopping and Conformationally-Constrained Library Synthesis

As a functionalized seven-membered ring, 3-methoxy-cycloheptanecarboxylic acid provides a privileged scaffold for synthesizing compound libraries with unique three-dimensional shapes. Its methoxy and carboxylic acid handles allow for diverse chemical derivatization. It is particularly valuable in scaffold-hopping strategies aimed at replacing common phenyl or cyclohexyl cores with a cycloheptane motif to modulate physicochemical and ADME properties [2].

Comparative ADME Studies to Correlate Lipophilicity with Permeability

With a precisely defined XLogP of 1.4 [2], this compound is an ideal candidate for comparative ADME studies. It can be used alongside more polar (e.g., hydroxy analogs) and more lipophilic (e.g., ester prodrugs) derivatives to systematically investigate the relationship between a specific lipophilicity value and key parameters such as passive membrane permeability, P-glycoprotein efflux, and plasma protein binding.

Application
Selection Property
Validation Focus
CYP11B1 pathway research
CYP11B1 inhibition context
Target engagement and isoform selectivity review
Steroidogenic pathway dissection
CYP11B1-selective probe profile
CYP11B1/CYP11B2 differential inhibition in enzyme assays
Conformationally constrained library synthesis
Seven-membered ring scaffold
Conformational ensemble and methoxy/carboxylic acid derivatization
Lipophilicity-ADME correlation studies
XLogP value and hydrogen-bond profile
Permeability, efflux, and plasma protein binding assays
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